(S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylpentanoate

Chiral Synthesis Peptidomimetics Quality Control

This chiral, gem-difluoro amino acid ester is a protected intermediate for synthesizing fluoropeptidomimetics and cysteine protease (cathepsin B/K/L/F/S) inhibitors. The defined (S)-stereochemistry ensures enantiopure drug candidates, while the orthogonal Boc group enables selective deprotection. The gem-difluoro motif enhances metabolic stability and target binding. Ideal for enantioselective synthesis of growth hormone secretagogue analogs. Its stereochemical and fluorinated architecture is irreplaceable for protease inhibitor scaffolds.

Molecular Formula C18H25F2NO4
Molecular Weight 357.398
CAS No. 1347655-31-5
Cat. No. B2792991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylpentanoate
CAS1347655-31-5
Molecular FormulaC18H25F2NO4
Molecular Weight357.398
Structural Identifiers
SMILESCCOC(=O)C(C(CCC1=CC=CC=C1)NC(=O)OC(C)(C)C)(F)F
InChIInChI=1S/C18H25F2NO4/c1-5-24-15(22)18(19,20)14(21-16(23)25-17(2,3)4)12-11-13-9-7-6-8-10-13/h6-10,14H,5,11-12H2,1-4H3,(H,21,23)/t14-/m0/s1
InChIKeyGFFNVDUBYHATAD-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylpentanoate (CAS 1347655-31-5): A Protected, Chiral Fluorinated Intermediate


(S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylpentanoate (CAS 1347655-31-5) is a chiral, fluorinated amino acid derivative that functions exclusively as a protected synthetic intermediate in pharmaceutical research and development . It is characterized by a tert-butoxycarbonyl (Boc) protected amine, a gem-difluoro moiety, and a specific (S)-stereocenter . Its primary utility lies in the synthesis of more complex molecules, particularly as a building block for fluoropeptidomimetics and protease inhibitor scaffolds [1].

Why Substituting (S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylpentanoate with a Simple Analog is Not Feasible in Peptidomimetic Synthesis


The combination of defined (S)-stereochemistry, a gem-difluoro moiety, and an orthogonal Boc-protecting group in a single molecule is not a generic feature; substitution with a non-fluorinated, racemic, or differently protected analog is not chemically equivalent. The specific stereocenter is essential for generating chirally pure downstream products , while the gem-difluoro group serves as a key structural motif for modulating metabolic stability and binding affinity in designed protease inhibitors [1]. Interchanging this compound with a generic amino acid would fundamentally alter the desired properties of the final target molecule.

Quantitative Differentiators for Procuring (S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylpentanoate (CAS 1347655-31-5)


Specific Chirality and Purity as a Procurement Differentiator

The compound is supplied with a defined (S)-stereochemistry, which is critical for the enantioselective synthesis of downstream chiral molecules . In contrast, the purchase of a racemic mixture or the (R)-enantiomer would introduce an unwanted stereoisomer, necessitating additional, costly chiral separation steps. The commercial availability of this specific enantiomer in high purity (NLT 98%) provides a clear procurement advantage over analogs that may be offered at lower chiral purity or as a racemate.

Chiral Synthesis Peptidomimetics Quality Control

The Gem-Difluoro Moiety as a Class-Level Differentiator for Metabolic Stability

The gem-difluoro group at the 2-position is a hallmark of a class of compounds designed as potent cysteine protease inhibitors (e.g., cathepsins B, K, L, F, S) [1]. While this specific protected intermediate lacks direct activity data, it serves as a precursor to structures that have been shown to exhibit improved metabolic stability over their non-fluorinated counterparts. The presence of the gem-difluoro group is a class-level inference for enhanced stability against metabolic degradation, a key advantage over non-fluorinated analogs in peptide-based drug design .

Fluoropeptidomimetics Protease Inhibition Drug Metabolism

Verified Physical Properties and Quality Specifications

Reputable suppliers provide this compound with a defined set of analytical specifications, including a minimum purity of 95.0% and validated identity via IUPAC name, InChI Key, and SMILES string . This is in contrast to alternative or custom synthesis routes where quality metrics may be undefined or variable. The compound is documented as a colorless to yellow sticky oil or semi-solid with a molecular weight of 357.39 g/mol . These concrete, verifiable properties ensure batch-to-batch consistency and reliable use in sensitive synthetic pathways.

Analytical Chemistry Quality Assurance Sourcing

Defined Applications for (S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylpentanoate (CAS 1347655-31-5) in Peptidomimetic R&D


Synthesis of Chiral, Fluorinated Peptidomimetics

This compound is an optimal starting material for the enantioselective synthesis of fluoropeptidomimetics, a class of compounds designed to mimic the transition state of peptide hydrolysis . The defined (S)-stereochemistry ensures the creation of chirally pure drug candidates, while the gem-difluoro group is a key structural element for modulating target binding and metabolic stability.

Building Block for Cysteine Protease Inhibitor Scaffolds

The compound serves as a core building block for synthesizing difluoro-containing inhibitors of cysteine proteases, including cathepsins (B, K, L, F, S), which are therapeutic targets for diseases like osteoporosis, arthritis, and cancer metastasis [1]. Its structural features are directly aligned with the pharmacophore of known cathepsin inhibitors.

Intermediate in GHS Analog Development

Published research has demonstrated the use of related 5,5-difluoro-5-phenyl-pentanoic acid derivatives in the synthesis of new growth hormone secretagogue (GHS) analogs, which resulted in compounds with significantly increased in vitro potency [2]. This compound can serve a similar role as a precursor to such analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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